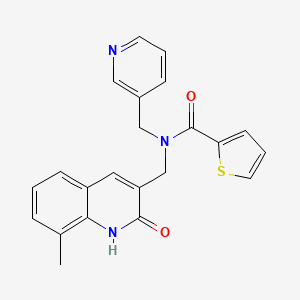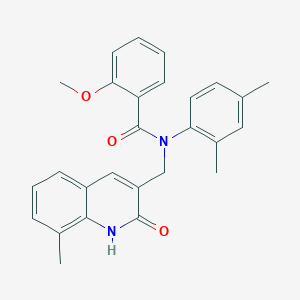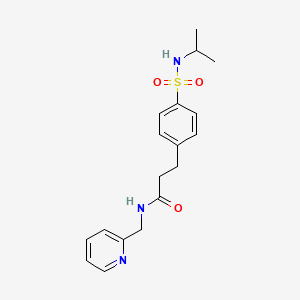
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a sulfonamide derivative that exhibits a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antifungal activities, this compound has been shown to possess antitumor activity against various cancer cell lines. Furthermore, this compound has been found to exhibit antioxidant activity, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of information regarding its mechanism of action, which makes it difficult to fully understand its biological effects.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is the development of novel derivatives with improved biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-20-17(21-25-11)15-9-14(7-8-16(15)24-2)26(22,23)19-10-12-3-5-13(18)6-4-12/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWTYCHATGXRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


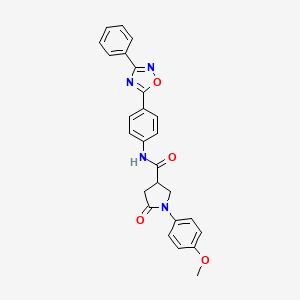
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
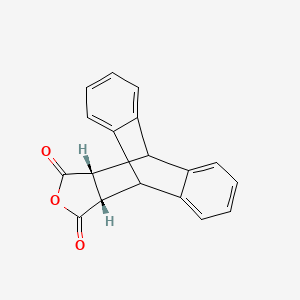

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
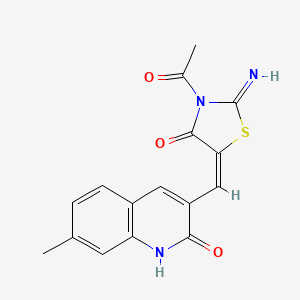
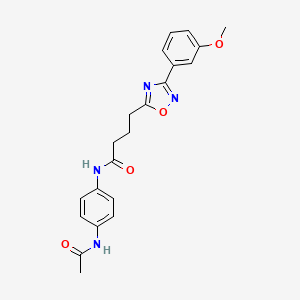
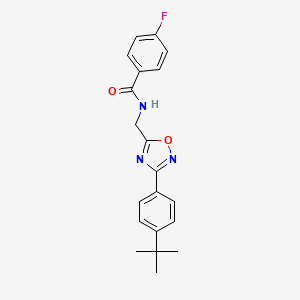
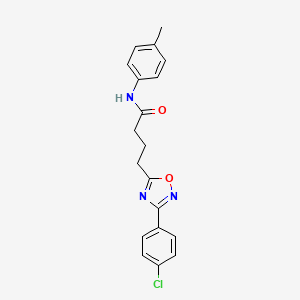
![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
